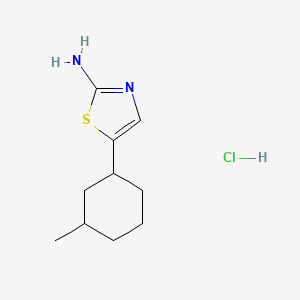

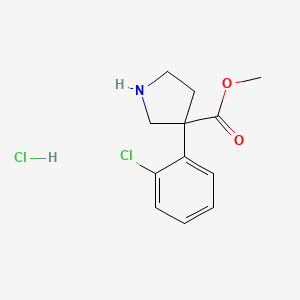

![molecular formula C20H21N3O3S2 B2535190 N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 361471-66-1](/img/structure/B2535190.png)

N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

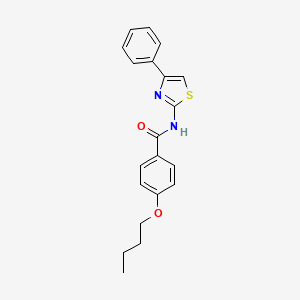

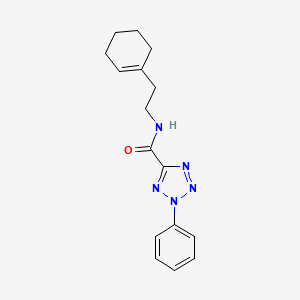

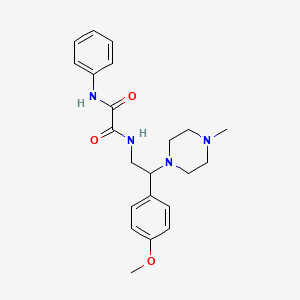

The compound N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a chemical entity that appears to be related to a class of compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide and thiazole derivatives, which are known for their potential pharmacological properties. For instance, benzamide derivatives have been studied for their anticancer properties , and thiazole derivatives have been recognized for their role in supramolecular gelators .

Synthesis Analysis

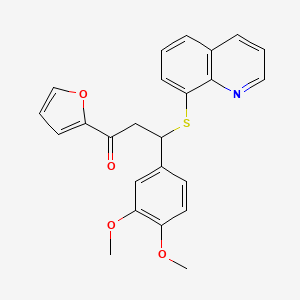

The synthesis of related compounds involves various strategies, such as cyclodesulfurization, alkylation, reductive amination, and oxirane ring-opening reactions . Microwave-assisted synthesis is also a common method for preparing benzamide derivatives, which is a solvent-free approach that can enhance reaction rates and yields . The synthesis of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide, a compound with a similar thiazole and benzamide structure, was achieved by reacting benzoyl isothiocyanate with 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of benzamide and thiazole moieties, which are crucial for their biological activities. The crystal structure analysis of these compounds reveals the importance of non-covalent interactions such as π-π stacking, hydrogen bonding, and S⋯O interactions in stabilizing their structures and influencing their properties .

Chemical Reactions Analysis

The chemical reactivity of benzamide and thiazole derivatives can be influenced by the presence of substituents on the aromatic rings. For example, the ligand N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide undergoes tranamidation in the presence of PdCl2, indicating that these compounds can participate in further chemical transformations .

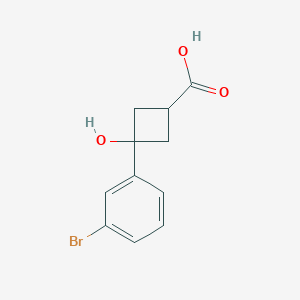

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide and thiazole derivatives are closely related to their molecular structures. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives, for instance, is determined by the presence of methyl groups and the ability to form multiple non-covalent interactions . The thermal stability and fragmentation patterns of metal complexes of related compounds have also been studied, providing insights into their robustness and potential applications .

Wissenschaftliche Forschungsanwendungen

DNA Interactions and Cellular Applications

The study by Issar and Kakkar (2013) reviews the role of Hoechst 33258, a compound structurally related to benzothiazoles, in binding to the minor groove of double-stranded DNA. This binding specificity has made Hoechst dyes valuable tools in cellular biology for DNA staining, facilitating the analysis of nuclear DNA content and chromosome analysis in plant cells. Such dyes, including Hoechst 33258 analogs, have found utility in radioprotection and as topoisomerase inhibitors, highlighting their potential for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

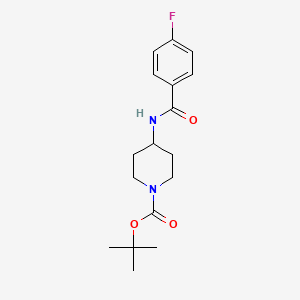

Therapeutic Potential Across Various Diseases

Kamal, Hussaini Syed, and Malik Mohammed (2015) provide a comprehensive review of benzothiazole derivatives, which showcase a wide spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. Some benzothiazole compounds are in clinical use for various disorders, indicating the significance of the benzothiazole nucleus in drug discovery. This review underscores the versatility of benzothiazole derivatives as leads for developing new therapeutic agents, especially antitumor drugs (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Role in Neurological Disorders

Jůza et al. (2022) discuss the importance of dopamine D2 receptor (D2R) ligands in treating neuropsychiatric disorders, such as schizophrenia, Parkinson's disease, depression, and anxiety. The review highlights the structural features necessary for high D2R affinity, indicating the potential for benzothiazole derivatives to serve as D2R modulators. This insight is crucial for developing novel treatments for disorders associated with the dopaminergic pathway (Jůza et al., 2022).

Environmental and Health Implications

Haman et al. (2015) review the occurrence, fate, and behavior of parabens, which share structural similarities with benzothiazole derivatives, in aquatic environments. Despite their widespread use and biodegradability, parabens persist in surface water and sediments, raising concerns about their environmental impact and potential as endocrine disruptors. This review underscores the need for further studies on the stability, persistence, and toxicity of such compounds in environmental and health contexts (Haman et al., 2015).

Eigenschaften

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-14-21-18-13-16(7-10-19(18)27-14)22-20(24)15-5-8-17(9-6-15)28(25,26)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHAEYFWICVLRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535107.png)

![4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2535116.png)

![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)

![benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate](/img/structure/B2535118.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535120.png)

![6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2535123.png)